![molecular formula C3H10ClNO2 B1523333 (S)-3-aminopropane-1,2-diol hydrochloride CAS No. 209849-99-0](/img/structure/B1523333.png)
(S)-3-aminopropane-1,2-diol hydrochloride
Overview
Description
Scientific Research Applications
Drug Delivery Systems
(S)-3-aminopropane-1,2-diol hydrochloride: is utilized in the synthesis of chitosan hydrogels , which are employed as smart drug delivery systems . These hydrogels are designed to be sensitive to various stimuli such as pH, temperature, and magnetic fields, allowing for controlled release of medications. This is particularly beneficial for anti-inflammatory drugs, providing targeted therapy with minimal side effects.
Anti-Inflammatory Applications
The compound’s role in the creation of chitosan hydrogels also extends to anti-inflammatory applications . These hydrogels can be used for wound dressing and tissue engineering, aiding in the reduction of inflammation and promoting healing in medical scenarios.
Biomedical Engineering
In the field of biomedical engineering, (S)-3-aminopropane-1,2-diol hydrochloride contributes to the development of materials that are compatible with human tissues due to their biocompatibility and biodegradability . This makes them suitable for various implants and tissue scaffolds.
Cancer Treatment Research
Chitosan hydrogels synthesized using (S)-3-aminopropane-1,2-diol hydrochloride are being explored for their potential in cancer treatment . The hydrogels can be engineered to deliver chemotherapeutic agents directly to tumor sites, potentially reducing the systemic toxicity associated with cancer treatments.
Neurological Disorder Therapies
Research into therapies for neurological disorders such as Parkinson’s disease has benefited from the use of (S)-3-aminopropane-1,2-diol hydrochloride in the synthesis of drug carriers . These carriers can be designed to cross the blood-brain barrier, delivering drugs to the brain more effectively.
Gastrointestinal Treatments
The compound’s application in creating pH-sensitive hydrogels has implications for treating gastrointestinal disorders . These hydrogels can be tailored to release drugs at specific locations within the gastrointestinal tract, improving treatment efficacy for conditions like gastric ulcers.
Magnetic Nanoparticle Synthesis
(S)-3-aminopropane-1,2-diol hydrochloride: is involved in the synthesis of magnetic nanoparticles within biopolymer matrices . These nanoparticles have potential applications in magnetic resonance imaging (MRI) and targeted drug delivery.
Reference Material for Analytical Standards
While not directly related to (S)-3-aminopropane-1,2-diol hydrochloride , its structural analog, (1R,2S)-(-)-Ephedrine HCl , is used as a certified reference material in analytical chemistry for quality control testing and preparation of calibrators or controls in clinical or forensic applications .
properties
IUPAC Name |
(2S)-3-aminopropane-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBGRLRYABJRL-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-aminopropane-1,2-diol hydrochloride | |
CAS RN |
209849-99-0 | |
Record name | (2S)-3-Aminopropane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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